4,4-Dimethylhexanal

Description

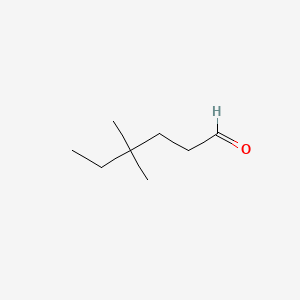

4,4-Dimethylhexanal (CAS 5932-91-2) is a branched aliphatic aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a hexanal backbone substituted with two methyl groups at the fourth carbon position, resulting in significant steric effects that influence its physical properties and reactivity.

Propriétés

Numéro CAS |

5932-91-2 |

|---|---|

Formule moléculaire |

C8H16O |

Poids moléculaire |

128.21 g/mol |

Nom IUPAC |

4,4-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-4-8(2,3)6-5-7-9/h7H,4-6H2,1-3H3 |

Clé InChI |

LIARQDWTSIPOCX-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(C)CCC=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues of Hexanal Derivatives

The following table summarizes key structural and physicochemical properties of 4,4-dimethylhexanal and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Key Structural Features | Reactivity Notes |

|---|---|---|---|---|---|---|

| This compound | 5932-91-2 | C₈H₁₆O | 128.21 | ~150 (estimated) | Two methyl groups at C4 | High steric hindrance at aldehyde site |

| 4-Methylhexanal | 41065-97-8 | C₇H₁₄O | 114.19 | ~140 (estimated) | Single methyl group at C4 | Moderate steric hindrance |

| 3,3-Dimethylhexanal | N/A | C₈H₁₆O | 128.21 | ~145 (estimated) | Methyl groups at C3 (closer to aldehyde) | Increased hindrance near aldehyde group |

*Boiling points are estimated based on molecular weight and branching trends.

Structural and Functional Differences

4-Methylhexanal (C₇H₁₄O) :

- Features a single methyl group at the fourth carbon, reducing steric hindrance compared to this compound.

- Lower molecular weight (114.19 g/mol) likely results in a lower boiling point (~140°C) .

- Reactivity in nucleophilic addition reactions (e.g., Grignard reactions) is expected to be higher due to reduced steric effects.

3,3-Dimethylhexanal (C₈H₁₆O): Methyl groups at the third carbon position bring substituents closer to the aldehyde functional group.

Physicochemical and Reactivity Trends

- Boiling Points : Branching generally lowers boiling points due to decreased surface area and van der Waals interactions. This compound’s higher molecular weight (128.21 g/mol) may offset this trend, resulting in a slightly higher boiling point (~150°C) compared to 4-methylhexanal .

- In contrast, 3,3-dimethylhexanal’s substituents closer to the aldehyde group may further impede nucleophilic attack .

- Synthetic Applications :

Research Implications and Gaps

While the provided evidence lacks direct experimental comparisons, structural analysis reveals critical trends:

Positional Isomerism : The placement of methyl groups significantly impacts steric and electronic effects, influencing reactivity and physical properties.

Reactivity Trade-offs : Branched derivatives like this compound may trade reduced reactivity for selectivity in certain synthetic pathways.

Key Research Needs :

- Experimental determination of boiling points, vapor pressures, and reaction kinetics.

- Comparative studies on oxidation stability and catalytic hydrogenation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.